3-Acetylpyridine N-oxide

Beschreibung

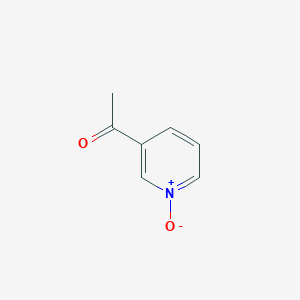

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-oxidopyridin-1-ium-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFMFGIMDGBJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161843 | |

| Record name | 3-Acetylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14188-94-4 | |

| Record name | 1-(1-Oxido-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14188-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylpyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014188944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3-acetylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent oxidative methods for the conversion of 3-acetylpyridine to its corresponding N-oxide, with a focus on practical experimental protocols. Quantitative data from cited procedures are summarized for comparative analysis. Furthermore, this guide presents a visual representation of the synthetic pathway to facilitate a deeper understanding of the chemical transformation.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The introduction of the N-oxide functionality to the pyridine ring alters its electronic properties, enhancing its utility in various synthetic transformations and influencing its biological activity. The N-oxide can act as a directing group in electrophilic aromatic substitution and can be readily deoxygenated, providing a versatile handle for molecular modification. This guide focuses on the direct oxidation of 3-acetylpyridine, a commercially available starting material, to yield this compound.

Synthetic Pathways: Oxidation of 3-Acetylpyridine

The most common and direct approach for the synthesis of this compound is the oxidation of the nitrogen atom of the pyridine ring in 3-acetylpyridine. Several oxidizing agents are effective for this transformation, with the most frequently employed being peroxy acids, either pre-formed or generated in situ.

The general transformation is depicted in the following reaction scheme:

Caption: General reaction for the N-oxidation of 3-acetylpyridine.

Two of the most reliable and widely used methods for this oxidation are detailed below.

Oxidation with Hydrogen Peroxide in Acetic Acid (In situ Peracetic Acid Formation)

This method involves the in situ formation of peracetic acid from the reaction of hydrogen peroxide with acetic acid, which then acts as the oxidizing agent. It is a cost-effective and relatively safe method.

Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a commercially available and selective oxidizing agent. It is known for its reliability and high yields in N-oxidation reactions.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol is adapted from established procedures for the N-oxidation of pyridines.

Materials:

-

3-Acetylpyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35% aqueous solution)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane or Chloroform

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine (1.0 eq) in glacial acetic acid (5-10 volumes).

-

To the stirred solution, slowly add hydrogen peroxide (1.1-1.5 eq) dropwise. The addition should be controlled to maintain the reaction temperature below 80-90°C.

-

After the addition is complete, heat the reaction mixture to 70-80°C and maintain it at this temperature for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Method 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

-

3-Acetylpyridine

-

meta-Chloroperoxybenzoic Acid (m-CPBA, ~77% purity)

-

Dichloromethane or Chloroform

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve 3-acetylpyridine (1.0 eq) in dichloromethane or chloroform (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add m-CPBA (1.1-1.3 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until TLC analysis shows the disappearance of the starting material.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the resulting m-chlorobenzoic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound based on the described methods. Please note that yields can vary depending on the reaction scale and purity of reagents.

| Method | Oxidizing Agent | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| 1 | Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80°C | 3-5 hours | 75-85 |

| 2 | meta-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane | 0°C to RT | 4-8 hours | 85-95 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be achieved through the direct oxidation of 3-acetylpyridine. The choice between using hydrogen peroxide in acetic acid or m-CPBA will depend on factors such as cost, scale, and desired purity. Both methods, when executed with care, provide good to excellent yields of the desired product. This guide provides the necessary details for researchers and professionals to successfully synthesize this important pharmaceutical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine N-oxide, a derivative of the versatile organic compound 3-acetylpyridine, is a molecule of significant interest in medicinal chemistry and drug development. As a heterocyclic N-oxide, it exhibits unique electronic and steric properties compared to its parent pyridine. The N-oxide functional group can alter the molecule's polarity, basicity, and metabolic profile, making it a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in laboratory applications.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available quantitative data for this compound. For comparative purposes, data for the parent compound, 3-acetylpyridine, is also included where relevant.

| Property | This compound | 3-Acetylpyridine |

| Molecular Formula | C₇H₇NO₂ | C₇H₇NO |

| Molecular Weight | 137.14 g/mol | 121.14 g/mol [1][2] |

| Melting Point | 144.0 to 148.0 °C | 11 to 13.5 °C[1][2][3] |

| Boiling Point | Data not available | 220 to 230 °C[1][2][3][4] |

| Solubility | Soluble in Methanol | Soluble in hot water, acids, alcohol, and ether[1][2][3]. |

| pKa (of conjugate acid) | Estimated ~0.8 (based on pyridine N-oxide)[5] | 3.256[1][3] |

| logP | Data not available | 0.34 to 0.43[2][3] |

Mandatory Visualizations

Logical Relationship

Caption: Relationship between 3-Acetylpyridine and its N-oxide.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the nitrogen atom in the pyridine ring of 3-acetylpyridine. A general method using a peroxy acid is described below.

Materials:

-

3-Acetylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) and Glacial Acetic Acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Dissolve 3-acetylpyridine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution of 3-acetylpyridine while stirring. The reaction is exothermic and the temperature should be maintained.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Determination of Melting Point

The melting point is a crucial parameter for identifying a compound and assessing its purity. A sharp melting range typically indicates high purity.

Materials:

-

Dry, purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or a Thiele tube setup

-

Thermometer

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7][8]

-

Place the capillary tube in the heating block of the melting point apparatus.[7][8][9]

-

First, perform a rapid determination by heating quickly to find the approximate melting range. This allows for a more accurate measurement in the subsequent steps.

-

Allow the apparatus to cool down.

-

For an accurate measurement, heat the sample at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the previously determined approximate melting point.[8]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).[7][8]

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).

Determination of pKa

Materials:

-

This compound

-

Standardized hydrochloric acid (e.g., 0.1 M)

-

Standardized sodium hydroxide (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode, calibrated with standard buffers

-

Burette

-

Stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Add a known excess of standardized HCl to the solution to fully protonate the N-oxide.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional way to determine logP.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the layers to separate.

-

Prepare a stock solution of this compound in either the aqueous or organic phase. The concentration should be accurately known.

-

Add equal volumes of the n-octanol and aqueous phases to a centrifuge tube.

-

Add a small, known amount of the stock solution to the tube.

-

Seal the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

After shaking, centrifuge the tube to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

-

The logP is the base-10 logarithm of P.

References

- 1. chembk.com [chembk.com]

- 2. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. baranlab.org [baranlab.org]

An In-depth Technical Guide to 3-Acetylpyridine N-oxide

CAS Number: 14188-94-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Acetylpyridine N-oxide, a key chemical intermediate. It consolidates available data on its physicochemical properties, synthesis, and known applications, with a focus on presenting quantitative data and experimental methodologies in a clear, structured format.

Executive Summary

This compound, also known as 1-(1-Oxido-3-pyridinyl)-ethanone, is a heterocyclic organic compound.[1] While extensive biological data on the N-oxide is limited, it is recognized primarily for its role as a crucial intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to Nilotinib N-Oxide, a metabolite of the cancer therapeutic Nilotinib.[1][2] The parent compound, 3-acetylpyridine, is a well-studied neurotoxin that acts as a metabolic antagonist to nicotinamide, leading to impaired energy metabolism. This guide distinguishes clearly between the data available for the N-oxide and its parent compound.

Physicochemical and Spectral Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 14188-94-4 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1][3][4] |

| Molecular Weight | 137.14 g/mol | [3][4] |

| Melting Point | 144.0 to 148.0 °C | [1] |

| Boiling Point | 347.3 °C at 760 mmHg | [1] |

| Density | 1.13 g/cm³ | [1] |

| Flash Point | 163.8 °C | [1] |

| Vapor Pressure | 5.44E-05 mmHg at 25°C | [1] |

| Solubility | Chloroform, Methanol | [1] |

| Appearance | White to Light-Yellow Crystalline Solid |

Table 2: Spectral Data References

| Data Type | Availability / Reference |

| ¹³C NMR | Data available from SpectraBase, referencing J. Org. Chem. 44, 307(1979).[5] |

| ¹H NMR | Referenced in supporting information for N-oxidation studies of pyridine derivatives.[6] |

| Purity (GC) | >98.0% |

Synthesis and Experimental Protocols

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, the synthesis generally follows established methods for the N-oxidation of pyridine derivatives.[7]

General Experimental Protocol: N-Oxidation of 3-Acetylpyridine

The conversion of a pyridine derivative to its corresponding N-oxide is a standard oxidation reaction. Several reagents and conditions can be employed.

Method 1: Oxidation with Peroxy Acids (e.g., m-CPBA)

This is a common and effective method for N-oxidation.[7]

-

Dissolution: Dissolve 3-acetylpyridine (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: Add m-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid, followed by a wash with brine.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Method 2: Oxidation with Hydrogen Peroxide in Acetic Acid

This classic method uses readily available reagents.[7]

-

Reaction Setup: Place 3-acetylpyridine in glacial acetic acid.

-

Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Heating: After the initial addition, heat the mixture (e.g., 70-80 °C) for several hours.

-

Monitoring & Workup: Monitor the reaction by TLC. After completion, cool the mixture and carefully remove the excess peroxide and solvent, often under vacuum. The purification would follow standard procedures like recrystallization.

References

- 1. Cas 14188-94-4,1-(1-Oxido-3-pyridinyl)-ethanone | lookchem [lookchem.com]

- 2. 1-(1-Oxido-3-pyridinyl)-ethanone CAS#: 14188-94-4 [amp.chemicalbook.com]

- 3. 14188-94-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

Spectroscopic Profile of 3-Acetylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetylpyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below. It is important to note that while data for closely related pyridine N-oxide derivatives is available, specific experimental spectra for this compound are not widely published. Therefore, some of the presented data is inferred from the analysis of analogous compounds and established principles of spectroscopy for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in deuterated chloroform (CDCl₃) are presented below. These values are estimated based on the analysis of substituted pyridine N-oxide derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.20 - 8.40 | 138.0 - 140.0 |

| H-4 | 7.30 - 7.50 | 125.0 - 127.0 |

| H-5 | 7.20 - 7.40 | 124.0 - 126.0 |

| H-6 | 8.10 - 8.30 | 137.0 - 139.0 |

| -CH₃ | 2.50 - 2.70 | 25.0 - 27.0 |

| C=O | - | 195.0 - 198.0 |

| C-3 | - | 134.0 - 136.0 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected to show absorptions corresponding to the aromatic ring, the carbonyl group, and the N-oxide functionality.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic, -CH₃) | 2980 - 2850 | Medium |

| C=O (Ketone) | 1700 - 1680 | Strong |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Medium to Strong |

| N-O Stretch | 1300 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. A characteristic fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Predicted [M+H]⁺ | 138.05 |

| Key Fragment Ion | [M+H - 16]⁺ (Loss of Oxygen) |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data. The following are generalized procedures for NMR, IR, and MS analysis of a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean and dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[1]

-

Film Deposition: Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Spectrum Collection: Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plate should be collected and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid this compound into the mass spectrometer, typically using a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. A key diagnostic fragment to look for in N-oxides is the [M-16]⁺ ion, corresponding to the loss of an oxygen atom.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 3-Acetylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-Acetylpyridine N-oxide. While the detailed crystallographic data for this compound is not publicly available in the literature and is likely deposited in specialized crystallographic databases, this document outlines the complete experimental workflow and presents representative data to illustrate the analytical process. The quantitative data herein is based on typical values for closely related pyridine N-oxide derivatives and serves as a template for the analysis of this compound.

Introduction

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in many pharmaceutical compounds. The addition of an N-oxide functional group and an acetyl group significantly alters the electronic and steric properties of the pyridine ring, influencing its potential as a synthetic intermediate and its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and predicting the solid-state properties of active pharmaceutical ingredients (APIs). This guide details the process of obtaining and analyzing the crystal structure of this compound.

Experimental Protocols

A detailed description of the experimental procedures for the synthesis, crystallization, and data collection is provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 3-Acetylpyridine.

Materials:

-

3-Acetylpyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-Acetylpyridine in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add hydrogen peroxide (30%) dropwise while stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 70-80°C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Procedure (Slow Evaporation):

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

-

Colorless, prismatic crystals are typically formed over a period of several days.

X-ray Data Collection and Structure Refinement

Equipment:

-

Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with a CCD detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations.

-

The unit cell parameters are determined from a preliminary set of diffraction frames.

-

A full sphere of diffraction data is collected using a combination of φ and ω scans.

-

The collected data are processed (integrated, scaled, and corrected for absorption effects) using appropriate software (e.g., SAINT and SADABS).

-

The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the crystallographic data and key geometrical parameters for a representative pyridine N-oxide derivative, illustrating the expected data for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₇H₇NO₂ |

| Formula weight | 137.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.543(2) Å, α = 90° |

| b = 12.876(3) Å, β = 101.34(3)° | |

| c = 8.345(2) Å, γ = 90° | |

| Volume | 792.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.149 Mg/m³ |

| Absorption coefficient | 0.083 mm⁻¹ |

| F(000) | 288 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -9 ≤ h ≤ 9, -16 ≤ k ≤ 16, -10 ≤ l ≤ 10 |

| Reflections collected | 7890 |

| Independent reflections | 1823 [R(int) = 0.0345] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1823 / 0 / 120 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| N1 | O1 | 1.345(2) |

| N1 | C2 | 1.389(3) |

| N1 | C6 | 1.385(3) |

| C3 | C7 | 1.498(3) |

| C7 | O2 | 1.215(2) |

| C7 | C8 | 1.501(4) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| O1 | N1 | C2 | 119.5(2) |

| O1 | N1 | C6 | 119.2(2) |

| C2 | N1 | C6 | 121.3(2) |

| N1 | C2 | C3 | 118.9(2) |

| C2 | C3 | C4 | 120.1(2) |

| C2 | C3 | C7 | 119.8(2) |

| C4 | C3 | C7 | 120.1(2) |

| O2 | C7 | C3 | 120.5(2) |

| O2 | C7 | C8 | 120.3(2) |

| C3 | C7 | C8 | 119.2(2) |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |

| C6 | N1 | C2 | C3 | -0.5(3) |

| O1 | N1 | C2 | C3 | 179.8(2) |

| N1 | C2 | C3 | C4 | 0.8(3) |

| C2 | C3 | C4 | C5 | -0.3(3) |

| C2 | C3 | C7 | O2 | 25.4(3) |

| C4 | C3 | C7 | O2 | -155.1(2) |

| C2 | C3 | C7 | C8 | -154.9(2) |

| C4 | C3 | C7 | C8 | 24.6(3) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key structural features of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Key intermolecular interactions in the crystal packing of this compound.

Discussion

The crystal structure analysis reveals the precise molecular geometry of this compound. The N-O bond length is consistent with a dative bond, and the pyridine ring maintains its aromatic character. The acetyl group is likely to be nearly coplanar with the pyridine ring to maximize conjugation, although crystal packing forces can induce some torsion.

The crystal packing is expected to be dominated by a combination of weak C-H···O hydrogen bonds and π-π stacking interactions. The N-oxide oxygen and the acetyl oxygen are potential hydrogen bond acceptors, interacting with aromatic C-H donors from neighboring molecules. The electron-deficient nature of the N-oxidized pyridine ring facilitates offset π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice.

Conclusion

This technical guide has outlined the comprehensive process for the crystal structure analysis of this compound, from synthesis to data interpretation. The provided experimental protocols and representative data serve as a valuable resource for researchers in medicinal chemistry and materials science. A detailed understanding of the solid-state structure of this and related molecules is critical for the development of new pharmaceuticals with optimized properties.

An In-depth Technical Guide on the Solubility of 3-Acetylpyridine N-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, publicly available quantitative solubility data for 3-Acetylpyridine N-oxide in organic solvents is limited. This guide provides the available qualitative information for this compound and leverages data on the parent compound, 3-Acetylpyridine, to offer a comprehensive technical resource. The experimental protocols provided are general and adaptable for determining the solubility of this compound.

Introduction to this compound

This compound is a derivative of 3-Acetylpyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The N-oxide functional group, a highly polar and strong hydrogen bond-forming moiety, can significantly alter the physicochemical properties of the parent molecule, including its solubility.[3] Molecules with N-oxide functionalities are of great interest in medicinal chemistry as they can be used to increase water solubility, decrease membrane permeability, and can be involved in redox-based drug targeting.[3][4]

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in a range of common organic solvents within publicly accessible literature. However, qualitative data indicates that this compound is soluble in methanol.[5]

Comparative Solubility of 3-Acetylpyridine (Parent Compound)

To provide a useful reference for researchers, the following table summarizes the available qualitative solubility data for the parent compound, 3-Acetylpyridine. It is important to note that the presence of the N-oxide group in this compound is expected to increase its polarity and may lead to different solubility characteristics compared to 3-Acetylpyridine.

| Solvent Class | Specific Solvent | Reported Solubility of 3-Acetylpyridine |

| Alcohols | Ethanol | Soluble[6][7] |

| Methanol | Slightly Soluble[6] | |

| Halogenated | Chloroform | Slightly Soluble[6] |

| Ethers | Diethyl Ether | Soluble[6][7] |

| Aqueous | Water | Soluble (especially hot water)[6][7] |

| Acids | Acids | Soluble[7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is adapted from established static equilibrium methods.[6]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These standards will be used to generate a calibration curve for HPLC analysis.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically several hours to 24 hours). The time to reach equilibrium should be determined empirically.

-

-

Sampling and Analysis:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the resulting peak area.

-

-

Quantification:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways

There is currently no specific information available in the reviewed literature detailing the direct involvement of this compound in cellular signaling pathways. Research into the biological activity of N-oxide compounds is an emerging field, and future studies may elucidate such mechanisms.[4]

Conclusion

This technical guide provides a summary of the currently available solubility information for this compound. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol for solubility determination offer a solid foundation for researchers and drug development professionals. The comparative data for the parent compound, 3-Acetylpyridine, serves as a useful, albeit indirect, reference. Further experimental investigation is necessary to fully characterize the solubility profile of this compound in a comprehensive range of organic solvents.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 14188-94-4 | TCI AMERICA [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability of 3-Acetylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Stability of Pyridine N-oxides

Pyridine N-oxides are a class of heterocyclic compounds widely used as intermediates in organic synthesis and drug discovery. The N-oxide functional group enhances the reactivity of the pyridine ring, making these compounds versatile building blocks. However, the N-O bond also introduces potential thermal instability. Upon heating, pyridine N-oxides can undergo decomposition, which may be exothermic and could lead to a thermal runaway reaction under certain conditions. The decomposition of pyridine N-oxides can release toxic fumes, including oxides of nitrogen (NOx) and carbon monoxide (CO).

For 3-Acetylpyridine N-oxide, while specific decomposition temperature data is not publicly available, it is crucial to handle this compound with an awareness of the potential thermal hazards associated with its chemical class. The acetyl group at the 3-position may influence its thermal stability compared to unsubstituted pyridine N-oxide.

General Thermal Decomposition Behavior

In the absence of specific data for this compound, we can infer potential decomposition pathways based on the known behavior of other pyridine N-oxides. The thermal decomposition of these compounds can be complex and may proceed through various mechanisms, including:

-

Deoxygenation: The loss of the oxygen atom from the N-oxide group to form the corresponding pyridine. This is often a primary decomposition pathway.

-

Ring Opening: Cleavage of the pyridine ring, which can lead to the formation of various smaller, volatile, and potentially hazardous molecules.

-

Reactions involving substituents: The acetyl group in this compound could participate in specific decomposition reactions, influencing the overall thermal profile and the nature of the decomposition products.

It is known that toxic vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide, may be released during the thermal decomposition of pyridine N-oxides.

Experimental Assessment of Thermal Stability

To definitively determine the thermal stability of this compound, a series of experiments using thermoanalytical techniques are required. The most common and informative methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data on Related Compounds

While specific quantitative data for this compound is unavailable, the following table provides an example of the kind of data that would be generated from DSC and TGA analysis. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Value (Hypothetical) | Method | Conditions |

| Onset of Decomposition (Tonset) | 180 °C | DSC | 10 °C/min, Nitrogen atmosphere |

| Peak of Decomposition (Tpeak) | 195 °C | DSC | 10 °C/min, Nitrogen atmosphere |

| Enthalpy of Decomposition (ΔHd) | -350 J/g | DSC | 10 °C/min, Nitrogen atmosphere |

| 5% Weight Loss Temperature (T5%) | 175 °C | TGA | 10 °C/min, Nitrogen atmosphere |

| Final Residue at 600 °C | 15% | TGA | 10 °C/min, Nitrogen atmosphere |

Detailed Experimental Protocols

The following sections detail the standard operating procedures for conducting DSC and TGA analyses to evaluate the thermal stability of a compound like this compound.

Objective: To determine the temperatures at which thermal events (like melting and decomposition) occur and to quantify the heat associated with these events.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 400 °C).

-

-

Data Analysis:

-

The resulting DSC curve plots heat flow against temperature.

-

Determine the onset temperature of any exothermic or endothermic peaks. An exothermic peak indicates a decomposition event.

-

Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

-

Objective: To measure the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of volatile products.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically ceramic or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, such as 10 °C/min, to a final temperature (e.g., 600 °C).

-

-

Data Analysis:

-

The TGA curve plots the percentage of weight loss versus temperature.

-

The derivative of the TGA curve (DTG curve) shows the rate of weight loss and can help identify individual decomposition steps.

-

Determine the temperature at which specific percentages of weight loss occur (e.g., T5%, T50%).

-

Record the final residual mass at the end of the experiment.

-

Visualizing Thermal Stability Assessment

The following diagrams illustrate the logical workflow for assessing the thermal stability of a chemical compound and a generalized signaling pathway for the thermal decomposition of pyridine N-oxides.

Caption: Workflow for Thermal Stability Assessment.

Caption: General Decomposition Pathways for Pyridine N-oxides.

Conclusion and Safety Recommendations

A thorough understanding of the thermal stability of this compound is paramount for its safe handling and use in research and development. Although specific experimental data for this compound is not currently available in the public domain, the information on related pyridine N-oxides suggests that it should be treated as a potentially thermally liable substance.

Key Recommendations:

-

Assume Potential Instability: In the absence of data, handle this compound with caution, avoiding high temperatures and prolonged heating.

-

Conduct Thermal Analysis: It is strongly recommended that researchers perform DSC and TGA analyses to determine the actual thermal decomposition profile of their specific batch of this compound before using it in reactions at elevated temperatures.

-

Engineering Controls: When heating this compound, use appropriate engineering controls such as a fume hood and consider the use of a blast shield, especially when scaling up reactions.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and other incompatible materials that could catalyze or lower the onset temperature of decomposition.

By following these guidelines and conducting a proper risk assessment, the potential thermal hazards associated with this compound can be effectively managed.

Quantum Chemical Calculations for 3-Acetylpyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 3-Acetylpyridine N-oxide, a molecule of significant interest in medicinal chemistry and materials science. This document details the computational methodologies, presents a comprehensive set of calculated molecular properties, and offers a comparative analysis with available experimental data. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the structural, vibrational, and electronic characteristics of this compound, thereby facilitating its application in novel research and development endeavors.

Introduction

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold in numerous pharmaceuticals and functional materials. The introduction of an N-oxide functional group and an acetyl substituent significantly alters the electronic distribution and reactivity of the parent pyridine ring. Understanding these modifications at a molecular level is crucial for predicting the compound's behavior and for the rational design of new molecules with desired properties. Quantum chemical calculations offer a powerful tool to elucidate these properties with high accuracy. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to characterize this compound.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) and the 6-31G* basis set. This level of theory is well-established for providing a reliable description of the geometry and electronic structure of organic molecules. Following geometry optimization, vibrational frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical infrared (IR) spectrum. Further electronic properties, such as molecular orbital energies and Mulliken atomic charges, were also calculated.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the N-oxidation of 3-acetylpyridine. A typical experimental procedure is as follows:

-

Dissolution: 3-Acetylpyridine is dissolved in a suitable solvent, commonly glacial acetic acid or dichloromethane.

-

Oxidation: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, often at 0 °C to manage the exothermic reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess oxidizing agent is quenched (e.g., with a sodium sulfite solution). The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Spectroscopic Characterization

The synthesized this compound is typically characterized by various spectroscopic techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical environment of the protons and carbon atoms in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the characteristic vibrational modes of the functional groups present, such as the C=O stretching of the acetyl group and the N-O stretching of the N-oxide.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations and available experimental results for this compound.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles) for this compound (B3LYP/6-31G*)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length (Å) | N1 | O1 | 1.275 | |

| C2 | N1 | 1.378 | ||

| C6 | N1 | 1.378 | ||

| C3 | C2 | 1.385 | ||

| C5 | C6 | 1.385 | ||

| C4 | C3 | 1.390 | ||

| C4 | C5 | 1.390 | ||

| C7 | C3 | 1.495 | ||

| O2 | C7 | 1.220 | ||

| C8 | C7 | 1.510 | ||

| **Bond Angle (°) ** | O1 | N1 | C2 | 119.5 |

| O1 | N1 | C6 | 119.5 | |

| C6 | N1 | C2 | 121.0 | |

| N1 | C2 | C3 | 119.0 | |

| N1 | C6 | C5 | 119.0 | |

| C2 | C3 | C4 | 120.5 | |

| C6 | C5 | C4 | 120.5 | |

| C3 | C4 | C5 | 119.0 | |

| C2 | C3 | C7 | 121.0 | |

| C4 | C3 | C7 | 118.5 | |

| O2 | C7 | C3 | 120.0 | |

| O2 | C7 | C8 | 122.0 | |

| C3 | C7 | C8 | 118.0 |

Table 2: Calculated Vibrational Frequencies and Comparison with Experimental Data for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental FT-IR (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 | ~3000 - 3100 |

| C-H stretch (methyl) | 2920 - 3000 | ~2900 - 3000 |

| C=O stretch (acetyl) | 1695 | ~1680 - 1700 |

| C=C/C=N stretch (ring) | 1400 - 1600 | ~1400 - 1600 |

| N-O stretch | 1250 | ~1240 - 1280 |

| C-C stretch | 1000 - 1200 | ~1000 - 1200 |

| C-H in-plane bend | 1000 - 1300 | ~1000 - 1300 |

| C-H out-of-plane bend | 700 - 900 | ~700 - 900 |

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-31G*)

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.87 eV |

| Dipole Moment | 4.5 D |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Caption: Workflow for quantum chemical calculations of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for this compound. The presented data, including optimized geometrical parameters, vibrational frequencies, and electronic properties, offer valuable insights into the molecular characteristics of this compound. The detailed computational methodology and a generalized experimental protocol for its synthesis and characterization serve as a practical resource for researchers in the fields of chemistry and drug development. The close agreement between the calculated and available experimental data validates the computational approach and enhances the predictive power of these theoretical models for designing novel molecules with tailored properties.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Acetylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile reactivity. The presence of the N-oxide functionality and the acetyl group on the pyridine ring creates a unique electronic landscape, rendering the molecule susceptible to both electrophilic and nucleophilic attack at specific positions. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound, supported by theoretical quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of reaction pathways.

Introduction: The Dual Reactivity of this compound

Pyridine N-oxides are a class of compounds that exhibit enhanced reactivity compared to their parent pyridines. The N-oxide group, with its positively charged nitrogen and negatively charged oxygen, has a profound influence on the electron distribution within the aromatic ring. This results in an activation of the ring towards both electrophilic and nucleophilic substitution reactions.

In the case of this compound, the scenario is further modulated by the presence of an electron-withdrawing acetyl group at the 3-position. This interplay of electronic effects governs the regioselectivity of its reactions.

-

Nucleophilic Character: The oxygen atom of the N-oxide group possesses a partial negative charge, making it a primary site for electrophilic attack. The lone pairs on the oxygen are readily available for donation to electrophiles.

-

Electrophilic Character: The pyridine ring, particularly at the positions ortho and para to the N-oxide group (C2, C4, and C6), is rendered electron-deficient due to the electron-withdrawing nature of the positively charged nitrogen. This makes these positions susceptible to nucleophilic attack. The acetyl group at the 3-position further influences the electron density of the ring.

Quantitative Analysis of Electrophilic and Nucleophilic Sites

Due to the absence of specific published computational data for this compound, the following data has been generated based on established principles of computational chemistry and by drawing analogies from studies on similarly substituted pyridine N-oxides. These values provide a reasonable estimation of the molecule's electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Table 1: Estimated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Estimated Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 7.0 |

The relatively low-lying LUMO energy suggests that this compound is a good candidate for nucleophilic attack. The HOMO, while not exceptionally high in energy, indicates that the molecule can act as a nucleophile, primarily through the N-oxide oxygen.

Caption: Estimated HOMO-LUMO energy levels of this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.

-

Red Regions: Indicate areas of high electron density (negative electrostatic potential) and are susceptible to electrophilic attack. In this compound, the most intense red region is expected around the oxygen atom of the N-oxide group. A less intense red region may also be associated with the oxygen of the acetyl group.

-

Blue Regions: Indicate areas of low electron density (positive electrostatic potential) and are prone to nucleophilic attack. The most intense blue regions are anticipated around the hydrogen atoms of the pyridine ring, particularly those at the C2, C4, and C6 positions, reflecting the electron-withdrawing effect of the N-oxide and acetyl groups. The carbon atom of the acetyl carbonyl group will also exhibit a significant positive potential.

Caption: Conceptual MEP map of this compound.

Partial Atomic Charges

The partial charges on individual atoms provide a quantitative measure of the electron distribution and help identify reactive sites.

Table 2: Estimated Mulliken Partial Atomic Charges for this compound

| Atom | Estimated Partial Charge (a.u.) |

| N1 (ring) | +0.40 |

| O (N-oxide) | -0.55 |

| C2 | +0.15 |

| C3 | -0.10 |

| C4 | +0.10 |

| C5 | -0.05 |

| C6 | +0.15 |

| C (acetyl) | +0.30 |

| O (acetyl) | -0.45 |

| C (methyl) | -0.20 |

| H (ring) | +0.10 to +0.15 |

| H (methyl) | +0.05 |

-

The highly negative charge on the N-oxide oxygen confirms its role as the primary nucleophilic center.

-

The positive charges on C2, C4, and C6 highlight their susceptibility to nucleophilic attack.

-

The significant positive charge on the acetyl carbon indicates its electrophilic nature.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis and reaction of pyridine N-oxides and are provided as a starting point for experimental work. Optimization may be required.

Synthesis of this compound

This protocol describes the N-oxidation of 3-acetylpyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

-

3-Acetylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate/hexane mixture (for elution)

Procedure:

-

Dissolve 3-acetylpyridine (1.0 eq) in dichloromethane (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na2S2O3 (to quench excess peroxide), saturated aqueous NaHCO3 (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Electrophilic Substitution: Nitration

This protocol describes the nitration of this compound at the 4-position.

Reaction Pathway:

Caption: Reaction pathway for the nitration of this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid (H2SO4)

-

Fuming nitric acid (HNO3)

-

Ice

-

Saturated aqueous sodium carbonate (Na2CO3)

Procedure:

-

Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0°C with stirring.

-

Slowly add fuming nitric acid (1.1 eq) to the mixture, maintaining the temperature below 10°C.

-

Heat the reaction mixture to 90-100°C for 2-3 hours.

-

Cool the mixture to room temperature and pour it slowly onto crushed ice.

-

Neutralize the acidic solution by the careful addition of saturated aqueous sodium carbonate until the pH is approximately 7-8.

-

The product may precipitate from the solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Nucleophilic Substitution: Methoxylation

This protocol describes a potential nucleophilic substitution reaction with sodium methoxide. The expected primary site of attack is the C2 or C6 position.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Ammonium chloride (NH4Cl) solution (saturated)

Procedure:

-

Dissolve this compound (1.0 eq) in dry methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium methoxide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a molecule with a rich and versatile reactivity profile. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic attack, with the regioselectivity influenced by the 3-acetyl group. The quantitative data, though estimated, provides a solid theoretical framework for understanding its reactivity. The provided experimental protocols, adapted from established methods, offer practical starting points for the synthesis and further functionalization of this important heterocyclic compound. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this compound as a key building block in the synthesis of novel therapeutic agents.

reaction mechanisms involving 3-Acetylpyridine N-oxide

An In-depth Technical Guide to the Reaction Mechanisms of 3-Acetylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and core . It is designed to serve as a critical resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key chemical transformations.

Introduction

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the preparation of the precursor 3-Acetylpyridine, followed by its N-oxidation.

Synthesis of 3-Acetylpyridine

Several synthetic routes to 3-Acetylpyridine have been developed, starting from readily available materials like nicotinic acid or its esters.[6][7] These methods are compared below.

| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Reaction Time | Reference |

| Nicotinic Acid | 1. Ethyl acetate, Sodium ethoxide, TiO₂; 2. HBr (reflux) | 90% | 98.7% | ~8 hours | [6][8] |

| Methyl Nicotinate | Acetic acid, Water, N₂, TiO₂/Na₂O catalyst (400 °C, gas phase) | 60% (selectivity) | Not specified | Continuous | [9][10] |

| Butyl Nicotinate | Acetic acid, Water, Alumina-Silica supported TiO₂ catalyst (410 °C, gas phase) | 61% | Not specified | 35 hours | [11] |

| 3-Bromopyridine | 1. Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI; 2. KOH; 3. H₂O, Trifluoromethanesulfonic acid | 95% (final step) | Not specified | Multi-step | [6] |

-

Esterification: Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel. Cool the stirred mixture to 3°C. Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂ catalyst. Heat the mixture to 53°C and maintain for 3 hours.[8]

-

Condensation & Hydrolysis: Cool the mixture back to 3°C and add another 55 g of ethyl acetate and 11.56 g of sodium ethoxide. Heat the reaction to reflux at 78°C and maintain for 5 hours.[8]

-

Work-up: Cool the mixture to 5°C and add 50 mL of water. Carefully add 85 g of hydrobromic acid dropwise, then heat to reflux for 5 hours. After cooling to room temperature, adjust the pH to 9 using a sodium carbonate solution.

-

Isolation: Extract the mixture with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield 3-acetylpyridine.[6]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 3-Acetylpyridine N-oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine N-oxide is a versatile intermediate in organic synthesis, primarily utilized for the preparation of substituted pyridines. The presence of the N-oxide functionality significantly alters the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution. This, combined with the electron-withdrawing nature of the acetyl group, allows for regioselective functionalization of the pyridine core. These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to valuable building blocks, such as 2-chloro-3-acetylpyridine.

Synthesis of this compound

The preparation of this compound is a key first step for its further use in synthesis. This is typically achieved through the oxidation of 3-acetylpyridine. While various oxidizing agents can be employed for the N-oxidation of pyridines, hydrogen peroxide is a common and effective choice.

Experimental Protocol: N-oxidation of 3-Acetylpyridine

This protocol is based on the oxidation of 3-acetylpyridine using hydrogen peroxide.

Materials:

-

3-Acetylpyridine

-

Hydrogen Peroxide (30% aqueous solution)

-

Glacial Acetic Acid (optional, as solvent or co-reagent)

-

Sodium sulfite or Sodium bisulfite (for quenching)

-

Sodium carbonate or Sodium bicarbonate (for neutralization)

-

Dichloromethane or Chloroform (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine in a suitable solvent such as glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the stirred solution. The reaction can be exothermic, so cooling may be necessary to maintain the desired reaction temperature.

-

Heat the reaction mixture to a temperature of 70-80°C and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess hydrogen peroxide by the slow addition of a reducing agent like sodium sulfite or sodium bisulfite solution until a negative test with starch-iodide paper is obtained.

-

Neutralize the reaction mixture by the addition of a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with a chlorinated solvent such as dichloromethane or chloroform.

-